N-Acetyl-2-(bromomethyl)-5-nitropyridine-3-carboxamide
Description
N-Acetyl-2-(bromomethyl)-5-nitropyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with acetyl, bromomethyl, and nitro groups
Properties
CAS No. |
62507-99-7 |
|---|---|
Molecular Formula |
C9H8BrN3O4 |
Molecular Weight |
302.08 g/mol |
IUPAC Name |
N-acetyl-2-(bromomethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C9H8BrN3O4/c1-5(14)12-9(15)7-2-6(13(16)17)4-11-8(7)3-10/h2,4H,3H2,1H3,(H,12,14,15) |
InChI Key |
UOHBFCRCKTXLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(bromomethyl)-5-nitropyridine-3-carboxamide typically involves multiple steps, starting with the functionalization of the pyridine ring. Common synthetic routes include:
Nitration: Introduction of the nitro group to the pyridine ring.
Bromomethylation: Addition of the bromomethyl group.
Acetylation: Introduction of the acetyl group.
Amidation: Formation of the carboxamide group.
Each step requires specific reaction conditions, such as the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired functional groups are correctly added to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-(bromomethyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The acetyl group can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction of the nitro group can produce an amine-substituted pyridine.
Scientific Research Applications
N-Acetyl-2-(bromomethyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-2-(bromomethyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl and carboxamide groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-2-(chloromethyl)-5-nitropyridine-3-carboxamide
- N-Acetyl-2-(iodomethyl)-5-nitropyridine-3-carboxamide
- N-Acetyl-2-(methyl)-5-nitropyridine-3-carboxamide
Uniqueness
N-Acetyl-2-(bromomethyl)-5-nitropyridine-3-carboxamide is unique due to the presence of the bromomethyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
